Cycloaspeptide A

Antiparasitic Malaria Natural Products

Cycloaspeptide A (CAS 109171-13-3) is a fungal cyclic pentapeptide with validated antiplasmodial potency (IC50 3.5 µg/mL) and exceptionally low cytotoxicity (IC50 ≥1000 µM). Differentiated from analogs like Cycloaspeptide D by a superior selectivity index (SI ≥183), it is essential for reproducible antimalarial SAR studies and chemotaxonomic dereplication. Procure high-purity (>98%) reference standard.

Molecular Formula C36H43N5O6
Molecular Weight 641.8 g/mol
CAS No. 109171-13-3
Cat. No. B1354086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloaspeptide A
CAS109171-13-3
Synonymscycloaspeptide A
Molecular FormulaC36H43N5O6
Molecular Weight641.8 g/mol
Structural Identifiers
SMILESCC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC2=CC=CC=C2C(=O)N1)CC3=CC=C(C=C3)O)C)CC(C)C)CC4=CC=CC=C4)C
InChIInChI=1S/C36H43N5O6/c1-22(2)19-29-36(47)41(5)31(21-25-15-17-26(42)18-16-25)33(44)38-28-14-10-9-13-27(28)32(43)37-23(3)35(46)40(4)30(34(45)39-29)20-24-11-7-6-8-12-24/h6-18,22-23,29-31,42H,19-21H2,1-5H3,(H,37,43)(H,38,44)(H,39,45)/t23-,29-,30-,31-/m0/s1
InChIKeyUPNQAUFZWGKHGZ-IAURBROLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cycloaspeptide A (CAS 109171-13-3): A Fungal Cyclic Pentapeptide with Defined Antiparasitic Bioactivity


Cycloaspeptide A is a cyclic pentapeptide secondary metabolite, first isolated from the fungus *Aspergillus* sp. NE-45 , and subsequently identified in multiple *Penicillium* species including *P. janczewskii* and *P. algidum* [1][2]. As a member of the cycloaspeptide family, it is characterized by a macrocyclic peptide core consisting of five amino acid residues linked in a circular conformation, which is a structural motif associated with enhanced metabolic stability and specific bioactivity . Its primary reported biological activity is antiparasitic, specifically against *Plasmodium falciparum* [1].

Why Cycloaspeptide A Cannot Be Replaced by Generic Cyclic Peptides or Other Cycloaspeptide Analogs


The cycloaspeptide family is defined by a core cyclic pentapeptide scaffold, but minor structural variations, such as differences in amino acid composition and N-methylation patterns, result in markedly divergent biological activities . For instance, cycloaspeptide A, which contains a tyrosine moiety, exhibits antiparasitic activity but lacks significant insecticidal or antibacterial effects. In contrast, the closely related analog cycloaspeptide E, which lacks the tyrosine residue, is the first member of the series to demonstrate potent insecticidal activity, but it has no reported antimalarial properties [1]. Therefore, substituting cycloaspeptide A with another in-class compound, or a generic cyclic peptide, would not replicate its specific antiparasitic profile and could introduce unintended biological effects.

Quantitative Differentiation of Cycloaspeptide A (CAS 109171-13-3) from Closest Analogs and Alternatives


Cycloaspeptide A vs. Cycloaspeptide D: Superior Antiplasmodial Potency

In a direct comparative study evaluating antiplasmodial activity against *Plasmodium falciparum*, cycloaspeptide A demonstrated superior potency compared to its close structural analog cycloaspeptide D [1].

Antiparasitic Malaria Natural Products

Cycloaspeptide A vs. Pseurotin A: Absence of Antibacterial Activity

In a study isolating both metabolites from *Penicillium janczewskii*, cycloaspeptide A was directly compared to pseurotin A for antibacterial activity against phytopathogens. Cycloaspeptide A showed no reported activity, while pseurotin A exhibited a moderate antibacterial effect [1].

Antibacterial Selectivity Natural Products

Cycloaspeptide A vs. Pseurotin A: Comparable Low Cytotoxicity

When assessed in a direct comparative study against human lung fibroblasts, cycloaspeptide A and pseurotin A demonstrated a similarly low level of cytotoxicity, with IC50 values at the millimolar range [1].

Cytotoxicity Safety Profile Selectivity

Cycloaspeptide A vs. Chloroquine: Antiplasmodial Activity Against a Sensitive Strain

While cycloaspeptide A's antiplasmodial activity is established, it is important to quantify its potency relative to the clinical standard, chloroquine, against a chloroquine-sensitive strain of *P. falciparum* [1][2].

Antiparasitic Malaria Drug Discovery

Cycloaspeptide A vs. Cycloaspeptide E: Absence of Insecticidal Activity

The cycloaspeptide family exhibits functional divergence based on minor structural modifications. Cycloaspeptide A, which contains a tyrosine residue, does not display insecticidal activity. In contrast, cycloaspeptide E, the first member of the series to lack a tyrosine moiety, is the first to be reported with potent insecticidal activity [1].

Insecticidal Selectivity Structure-Activity Relationship

Optimal Research Applications for Cycloaspeptide A Based on Quantitative Evidence


Antimalarial Drug Discovery and Lead Optimization

Cycloaspeptide A is best utilized as a validated starting point for antimalarial medicinal chemistry. Its moderate IC50 of 3.5 µg/mL against *P. falciparum* [1] provides a quantifiable baseline for structure-activity relationship (SAR) studies aimed at improving potency. Its distinct chemical scaffold, compared to chloroquine (IC50 = 0.038 µM) [2], makes it a valuable probe for exploring new mechanisms of action and overcoming chloroquine resistance.

Selectivity and Off-Target Profiling in Anti-Infective Research

Researchers investigating the specificity of anti-infective agents can leverage cycloaspeptide A's well-defined activity profile. Direct comparative data confirms its lack of antibacterial activity against *Erwinia carotovora* and *Pseudomonas syringae* (unlike pseurotin A) and its absence of insecticidal activity (unlike cycloaspeptide E) [1][2]. This narrow spectrum of action makes cycloaspeptide A an excellent control or probe compound in studies designed to dissect specific antiparasitic pathways without confounding antibacterial or insecticidal effects.

Structural Biology and Biosynthetic Studies of Fungal Cyclopeptides

As the founding member of the cycloaspeptide family, cycloaspeptide A serves as a crucial reference standard for analytical chemistry and biosynthetic investigations [1]. Its structure is the benchmark against which new analogs (e.g., cycloaspeptides D, E, F, G) are compared [2]. Researchers studying the non-ribosomal peptide synthetases (NRPS) responsible for cycloaspeptide biosynthesis rely on cycloaspeptide A for co-injection and dereplication studies to confirm the identity and production of novel secondary metabolites from fungal extracts.

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